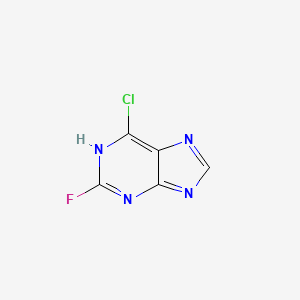

6-chloro-2-fluoro-1H-purine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2-fluoro-1H-purine is an organic compound belonging to the class of purines and purine derivatives. These compounds are aromatic heterocyclic molecules containing a purine moiety, which is formed by a pyrimidine ring fused to an imidazole ring . This compound is notable for its applications in various fields, including medicinal chemistry and chemical biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-fluoro-1H-purine typically involves the Balz-Schiemann reaction. This process starts with the diazotization of 2-aminopurine, followed by fluorodediazoniation in aqueous fluoroboric acid . The yields of this reaction can be improved by protecting the purine N-9 position, simplifying purification .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of Buchwald palladium-catalyzed conditions has been reported for the selective reaction of the 6-chloro substituent with alkyl and aryl amides . This method involves the use of palladium catalysts, xantphos, and cesium carbonate at elevated temperatures.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Chloro-2-fluoro-1H-purine undergoes various chemical reactions, including nucleophilic substitution and amination. The 6-chloro substituent can be selectively displaced by nucleophiles such as alkyl and aryl amides under palladium-catalyzed conditions .

Common Reagents and Conditions:

Nucleophilic Substitution: Alkyl and aryl amides, palladium catalysts, xantphos, cesium carbonate, 100°C.

Amination: Amine displacement of the 2-fluoro group can follow the nucleophilic substitution reaction.

Major Products: The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in medicinal chemistry and chemical biology studies .

Applications De Recherche Scientifique

6-Chloro-2-fluoro-1H-purine is widely used as a heterocyclic building block in the synthesis of purine nucleosides. These nucleosides have shown inhibitory activity against cyclin-dependent kinases (CDKs) and are active against HIV-1 and hepatitis B virus (HBV) in vitro . Additionally, fluorinated purines, including this compound, are valuable tools in biomedical research for in vivo imaging by positron emission tomography (PET) .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- 2-Fluoropurine

- 6-Chloropurine

- 2,6-Difluoropurine

Comparison: 6-Chloro-2-fluoro-1H-purine is unique due to the presence of both chloro and fluoro substituents on the purine ring. This dual substitution can confer advantageous changes to the compound’s physicochemical, metabolic, and biological properties . Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound in medicinal chemistry and chemical biology .

Propriétés

IUPAC Name |

6-chloro-2-fluoro-1H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIYCIDCQDGQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=NC2=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=NC2=N1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.